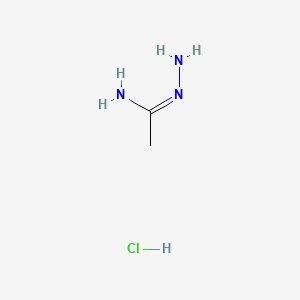

Acetamidrazon-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetimidohydrazide hydrochloride (AHH) is a widely used organic compound in scientific research. It is a white crystalline powder, soluble in water, and has a molecular formula of C2H7N3•HCl. AHH is a versatile compound that is used in various laboratory experiments, ranging from organic synthesis to biochemistry.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität von Amidrazon-Derivaten

Amidrazone, einschließlich Acetamidrazon-Hydrochlorid, werden in der chemischen Synthese, Industrie und Landwirtschaft häufig eingesetzt . Sie haben sich als signifikant biologisch aktiv erwiesen, was aus Forschungsarbeiten zwischen 2010 und 2022 zusammengestellt wurde . Die biologischen Aktivitäten von Amidrazonen umfassen tuberkulostatische, antibakterielle, antifungale, antiparasitäre, antivirale, entzündungshemmende, zytoprotektive und Antitumorverbindungen sowie Furin- und Acetylcholinesterase-Inhibitoren .

Produktion organischer Verbindungen

Salzsäure, ein Bestandteil von this compound, hat mehrere industrielle Anwendungen, darunter die Produktion organischer Verbindungen wie Dichlorethan und Vinylchlorid für PVC . Sie wird auch bei der Produktion anderer organischer Verbindungen wie Bisphenol A eingesetzt, das in verschiedenen pharmazeutischen Produkten verwendet wird .

Produktion anorganischer Verbindungen

Salzsäure wird häufig bei der Produktion anorganischer Verbindungen wie Wasseraufbereitungschemikalien wie Polyaluminiumchlorid (PAC) und Eisen(III)-chlorid eingesetzt . Diese werden als Koagulations- und Flockungsmittel bei der Trinkwasserproduktion, Abwasserbehandlung und Papierherstellung eingesetzt .

Synthese von Antiallergika

Acetimidohydrazid-Hydrochlorid wurde bei der Synthese von Antiallergika eingesetzt . Histamin spielt eine wichtige Rolle im pathophysiologischen Mechanismus von allergischen Erkrankungen, und die antagonistische Wirkung von Histamin ist zu einem wichtigen Weg geworden, um Antiallergika zu untersuchen . Die in der klinischen Praxis eingesetzten Antiallergika sind hauptsächlich H1-Rezeptor-Antagonisten .

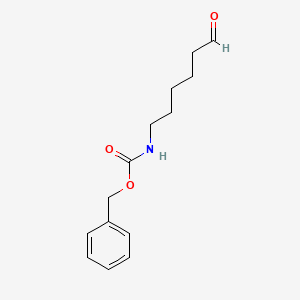

Proteinchemische Synthese

Protein- oder Peptidhydrazide, wie Acetimidohydrazid-Hydrochlorid, sind nützliche Zwischenprodukte für die proteinchemische Synthese . Sie wurden in jüngsten Anwendungen der Proteinchemie verwendet, wobei der Schwerpunkt auf hydrazidbasierter nativer chemischer Ligation (NCL) liegt .

Reinigung von Speisesalz

Salzsäure, ein Bestandteil von this compound, wird zur Reinigung von Speisesalz verwendet .

Neutralisation und pH-Kontrolle

Salzsäure wird zur Regulierung der Säure (pH-Wert) von Lösungen verwendet . Sie wird zur Kontrolle des pH-Werts von pharmazeutischen Produkten, Lebensmitteln und Trinkwasser verwendet . Sie wird auch zur Neutralisierung von Abfallströmen (die alkalische Substanzen enthalten) verwendet .

Regeneration von Ionenaustauschern

Salzsäure wird bei der Regeneration von Ionenaustauschharzen verwendet . Sie wird verwendet, um die Kationen von den Harzen zu spülen . Entmineralisiertes Wasser und Ionenaustauscher werden bei der Trinkwasserproduktion, in allen Chemieindustrien und in vielen Lebensmittelindustrien verwendet .

Safety and Hazards

Acetimidohydrazide hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

Wirkmechanismus

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target, and the changes that result from this interaction .

Biochemical Pathways

The biochemical pathways affected by Acetamidrazone HCl are not well-documented. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through a series of several different reactions .

Biochemische Analyse

Biochemical Properties

Acetimidohydrazide hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with enzymes such as hydrazone synthases, which catalyze the reaction between acetimidohydrazide hydrochloride and aldehydes or ketones to form hydrazones . This interaction is crucial for various biochemical assays and research applications. Additionally, acetimidohydrazide hydrochloride can interact with proteins and other biomolecules, forming stable complexes that are useful in studying protein-ligand interactions and enzyme kinetics .

Cellular Effects

Acetimidohydrazide hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, acetimidohydrazide hydrochloride can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it has been observed to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of acetimidohydrazide hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, acetimidohydrazide hydrochloride can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as acetimidohydrazide hydrochloride can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetimidohydrazide hydrochloride can change over time due to its stability and degradation properties. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that acetimidohydrazide hydrochloride can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of acetimidohydrazide hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, acetimidohydrazide hydrochloride can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

Acetimidohydrazide hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can participate in the synthesis and degradation of hydrazones, which are important intermediates in various biochemical reactions . Additionally, acetimidohydrazide hydrochloride can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and overall metabolic balance .

Transport and Distribution

Within cells and tissues, acetimidohydrazide hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters that mediate its uptake and efflux .

Subcellular Localization

The subcellular localization of acetimidohydrazide hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Acetimidohydrazide hydrochloride can be achieved through the reaction of Acetohydrazide with Hydrogen chloride gas in the presence of a suitable solvent.", "Starting Materials": [ "Acetohydrazide", "Hydrogen chloride gas", "Suitable solvent" ], "Reaction": [ "Acetohydrazide is dissolved in a suitable solvent.", "Hydrogen chloride gas is bubbled through the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The resulting solid is filtered and washed with a suitable solvent.", "The solid is dried to obtain Acetimidohydrazide hydrochloride." ] } | |

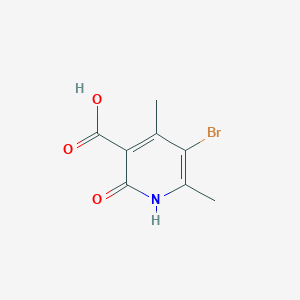

CAS-Nummer |

39254-63-2 |

Molekularformel |

C2H8ClN3 |

Molekulargewicht |

109.56 g/mol |

IUPAC-Name |

N'-aminoethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |

InChI-Schlüssel |

BDJHVZSZVZKIRK-UHFFFAOYSA-N |

Isomerische SMILES |

C/C(=N\N)/N.Cl |

SMILES |

CC(=NN)N.Cl |

Kanonische SMILES |

CC(=NN)N.Cl |

Herkunft des Produkts |

United States |

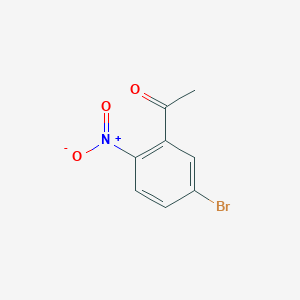

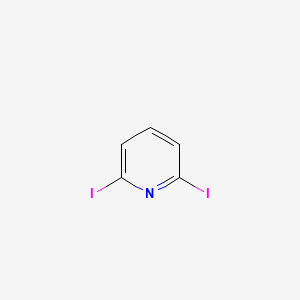

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)